molecular formula C21H29N5O B6774447 N-[5-(1-adamantyl)-1H-imidazol-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-[5-(1-adamantyl)-1H-imidazol-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No.: B6774447
M. Wt: 367.5 g/mol
InChI Key: JOYDCYLYABUGMV-UHFFFAOYSA-N
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Description

N-[5-(1-adamantyl)-1H-imidazol-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a synthetic organic compound characterized by its unique structural features, including an adamantyl group, an imidazole ring, and a pyrazole ring

Properties

IUPAC Name

N-[5-(1-adamantyl)-1H-imidazol-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-12-17(13(2)26(3)25-12)7-19(27)24-20-22-11-18(23-20)21-8-14-4-15(9-21)6-16(5-14)10-21/h11,14-16H,4-10H2,1-3H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYDCYLYABUGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NC2=NC=C(N2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-adamantyl)-1H-imidazol-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Adamantyl Group Introduction: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst.

    Pyrazole Ring Formation: The pyrazole ring is synthesized by reacting a 1,3-diketone with hydrazine or its derivatives under reflux conditions.

    Final Coupling: The final step involves coupling the imidazole and pyrazole derivatives through an acetamide linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-adamantyl)-1H-imidazol-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazole rings, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole or pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(1-adamantyl)-1H-imidazol-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(1-adamantyl)-1H-imidazol-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1-adamantyl)-1H-imidazol-2-yl]-acetamide
  • N-[5-(1-adamantyl)-1H-pyrazol-2-yl]-acetamide
  • N-[5-(1-adamantyl)-1H-imidazol-2-yl]-2-(1,3-dimethylpyrazol-4-yl)acetamide

Uniqueness

N-[5-(1-adamantyl)-1H-imidazol-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is unique due to the presence of both an imidazole and a pyrazole ring, along with an adamantyl group. This combination of structural features imparts distinct chemical and biological properties, making it a versatile compound for various applications.

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